molecular formula C8H10O3 B1143712 trans-Hexahydroisobenzofuran-1,3-dione CAS No. 14166-21-3

trans-Hexahydroisobenzofuran-1,3-dione

Cat. No.: B1143712
CAS No.: 14166-21-3
M. Wt: 154.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Hexahydroisobenzofuran-1,3-dione: is an organic compound with the molecular formula C8H10O3 It is a colorless crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of tetrahydrophthalic anhydride under controlled conditions. This process is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of trans-hexahydroisobenzofuran-1,3-dione.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activities and interactions with biomolecules.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

Mechanism of Action

The mechanism of action of trans-hexahydroisobenzofuran-1,3-dione involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

    cis-Hexahydroisobenzofuran-1,3-dione: A stereoisomer with different spatial arrangement of atoms.

    Tetrahydrophthalic Anhydride: A precursor used in the synthesis of trans-hexahydroisobenzofuran-1,3-dione.

    Isobenzofuran-1,3-dione: A related compound with a different degree of hydrogenation.

Uniqueness:

    This compound: is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGBJKUEZFXGO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449118
Record name trans-Hexahydroisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71749-03-6, 14166-21-3
Record name trans-Hexahydroisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-cyclohexane-1,2-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
NADIC methyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
[Compound]
Name
50
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.